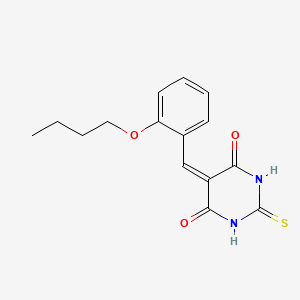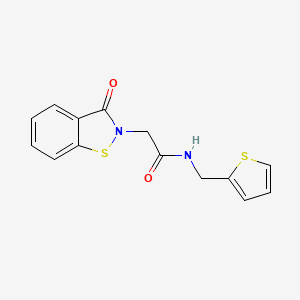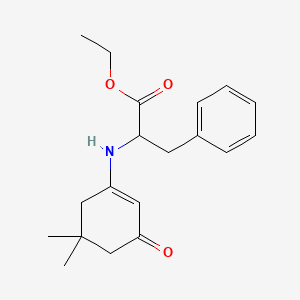
5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Descripción general
Descripción
5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as BBP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BBP is a member of the pyrimidine family of compounds, which are widely used in medicinal chemistry and drug development.
Mecanismo De Acción
The mechanism of action of 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to have antioxidant properties, which may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its versatility. It can be easily synthesized and modified to suit a range of experimental needs. However, one of the main limitations is that 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is relatively unstable and can degrade over time, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for research on 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is in the development of new 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione derivatives with improved stability and efficacy. Another area of interest is in the use of 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione as a diagnostic tool for detecting DNA damage in cells. Additionally, 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione may have potential applications in the development of new antimicrobial and antiviral agents. Further research is needed to fully explore the potential of 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in these areas.
Conclusion:
In conclusion, 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound with a range of potential applications in scientific research. Its versatility and biological activity make it an attractive target for drug development and medicinal chemistry. While there are still many questions surrounding its mechanism of action and potential applications, 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione represents an exciting area of research with many future directions to explore.
Métodos De Síntesis
The synthesis of 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex process that involves several steps. One of the most common methods for synthesizing 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is through the reaction of 2-butoxybenzaldehyde with thiourea in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Another method involves the reaction of 2-butoxybenzaldehyde with thiosemicarbazide in the presence of a catalyst, followed by treatment with acetic anhydride to produce 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Aplicaciones Científicas De Investigación
5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been widely used in scientific research due to its potential applications in medicinal chemistry and drug development. It has been shown to exhibit a range of biological activities, including anticancer, antimicrobial, and antiviral properties. 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been studied for its potential use as a fluorescent probe for detecting DNA damage.
Propiedades
IUPAC Name |
5-[(2-butoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-3-8-20-12-7-5-4-6-10(12)9-11-13(18)16-15(21)17-14(11)19/h4-7,9H,2-3,8H2,1H3,(H2,16,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNIJFLRHLMHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)NC(=S)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367218 | |
| Record name | 5-[(2-butoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Butoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
CAS RN |
5538-22-7 | |
| Record name | 5-[(2-butoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4893195.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B4893205.png)

![N-[3-(dimethylamino)-2-methylpropyl]-2,2-diphenylacetamide](/img/structure/B4893232.png)
![methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4893233.png)
![ethyl 4-({4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl}methyl)-1-piperazinecarboxylate](/img/structure/B4893234.png)
![1-(4-chlorobenzyl)-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4893242.png)
methanone](/img/structure/B4893244.png)

![N-{3-benzyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-3-fluorobenzamide](/img/structure/B4893254.png)

![butyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4893259.png)
![4-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B4893276.png)